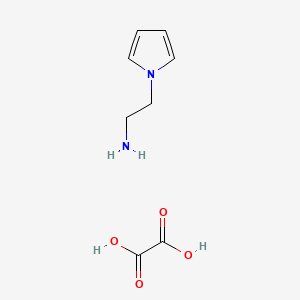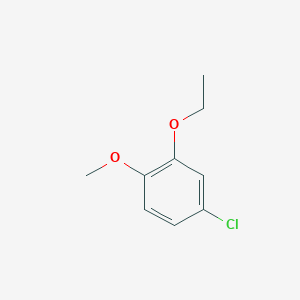![molecular formula C9H9NO4 B8009916 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B8009916.png)
7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound with the molecular formula C9H9NO4 It is characterized by a benzodioxine ring system substituted with a methyl group at the 7th position and a nitro group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the nitration of 7-methyl-2,3-dihydrobenzo[b][1,4]dioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: this compound-7-carboxylic acid.
Reduction: 7-Methyl-5-amino-2,3-dihydrobenzo[b][1,4]dioxine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity depending on the context.
Comparación Con Compuestos Similares
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
7-Methyl-5-amino-2,3-dihydrobenzo[b][1,4]dioxine: The reduced form of the nitro compound, with different chemical and biological properties.
Uniqueness: 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both a methyl and a nitro group on the benzodioxine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHJQHAMGELCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OCCO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B8009840.png)
![1-{1-Bromoimidazo[1,5-a]pyridin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B8009841.png)


![2-Amino-7,8-dimethyl-3-thiophen-2-ylsulfonylchromeno[2,3-b]pyridin-5-one](/img/structure/B8009863.png)








